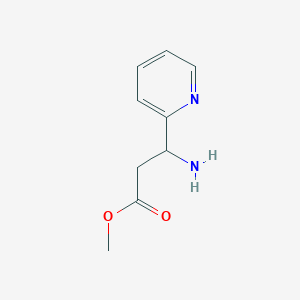

Methyl 3-amino-3-(pyridin-2-yl)propanoate

Description

Significance of β-Amino Esters as Chiral Building Blocks in Complex Molecule Synthesis

β-Amino esters and their parent β-amino acids are crucial structural motifs found in a wide array of biologically active natural products and pharmaceutical agents. researchgate.net Their importance lies in their role as versatile chiral synthons, which are fundamental building blocks for the construction of more complex molecules. researchgate.net The ability to synthesize these compounds enantioselectively—producing a specific stereoisomer—is of paramount importance, as the biological activity of a molecule is often dependent on its specific three-dimensional structure.

Various synthetic strategies have been developed to access chiral β-amino esters, including:

Asymmetric Mannich Reactions: This method involves the reaction of an imine with a ketone or ester enolate, often using a chiral catalyst to control the stereochemical outcome. organic-chemistry.org

Enzymatic Resolutions: Lipases are commonly used to selectively hydrolyze one enantiomer of a racemic β-amino ester, allowing for the separation of the two enantiomers. mdpi.com

Conjugate Addition: The addition of a nitrogen nucleophile to an α,β-unsaturated ester is a powerful method for constructing the β-amino ester framework. rsc.org

Reductive Amination: Chiral catalysts can be used in the direct reductive amination of β-keto esters to produce chiral β-amino esters with high enantioselectivity. researchgate.net

The resulting chiral β-amino esters are valuable intermediates in the synthesis of pharmaceuticals, peptidomimetics, and other complex organic molecules. nbinno.comacs.org

The Pyridine (B92270) Moiety in Organic Synthesis and Ligand Design

The pyridine ring is a six-membered aromatic heterocycle structurally related to benzene, with one carbon atom replaced by a nitrogen atom. wikipedia.org This substitution has profound effects on the ring's chemical properties, making it a ubiquitous and versatile component in many areas of chemistry. nih.gov

In Organic Synthesis: The pyridine scaffold is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and functional materials. researchgate.netijnrd.org Its basic nitrogen atom allows it to act as a catalyst or an acid scavenger in various reactions. nih.gov The electronic nature of the pyridine ring, being more electron-poor than benzene, influences its reactivity in substitution reactions. It generally undergoes nucleophilic substitution at the 2- and 4-positions and electrophilic substitution at the 3-position. wikipedia.orgnih.gov

In Ligand Design: The lone pair of electrons on the nitrogen atom allows pyridine and its derivatives to function as excellent ligands for a wide variety of metal ions. alfachemic.comnih.gov This property is extensively utilized in coordination chemistry and homogeneous catalysis. researchgate.netjscimedcentral.com The coordination properties of pyridine-based ligands can be fine-tuned by adding different substituents to the ring, which alters their electronic and steric characteristics. nih.gov Metal complexes containing pyridine ligands are used as catalysts in a multitude of reactions, including hydrogenation, polymerization, and cross-coupling reactions. alfachemic.comnih.govjscimedcentral.com The introduction of a pyridine moiety into a ligand can increase its conformational rigidity, which can be advantageous in designing stereoselective catalysts. unimi.it

Table 1: Key Roles of the Pyridine Moiety

| Role | Description | Examples of Applications |

| Synthetic Scaffold | A core structural unit for building more complex molecules. | Pharmaceuticals (e.g., Omeprazole), Agrochemicals (e.g., Paraquat). wikipedia.orgijnrd.org |

| Ligand in Catalysis | Coordinates to metal centers to form active catalysts. | Hydrogenation, Polymerization, Suzuki-Miyaura coupling. alfachemic.comnih.gov |

| Reagent/Catalyst | Acts as a base or nucleophilic catalyst in organic reactions. | Knoevenagel condensations, acylation reactions. ijnrd.orgyoutube.com |

| Solvent | A polar, aprotic solvent for various chemical transformations. | Used in a range of laboratory and industrial processes. ijnrd.orgyoutube.com |

Overview of Research Trajectories for Methyl 3-amino-3-(pyridin-2-yl)propanoate and Analogues

Research into this compound and its analogues primarily revolves around their synthesis and potential utility as building blocks for more complex molecules, particularly those with potential biological activity. The asymmetric synthesis of β-pyridyl-β-amino acid derivatives is a key focus, aiming to produce these compounds in high enantiomeric purity. rsc.org

One notable synthetic approach involves the conjugate addition of a chiral lithium amide to a tert-butyl 3-(pyridin-2-yl)prop-2-enoate. rsc.org While this method has shown high diastereoselectivity for 3- and 4-pyridyl analogues, the reaction with 2-pyridyl substrates can be less selective unless the pyridine ring is appropriately substituted. rsc.org This highlights a significant research challenge: developing highly stereoselective methods for synthesizing 2-pyridyl substituted β-amino esters like this compound.

The interest in these compounds is partly driven by their relationship to natural products and complex molecules. For instance, a protected β-amino ester component of kedarcidin, a chromoprotein antitumor antibiotic, features a substituted 6-pyridyl ring, demonstrating the relevance of this structural motif in biologically active contexts. rsc.org

Furthermore, research on related pyridyl amino acids, such as β-pyridyl α-amino acids, explores their unique photophysical properties, designing them as fluorescent probes for biological imaging. acs.orgnih.gov While structurally different (α- vs β-amino acids), this research underscores the broad interest in combining pyridine and amino acid scaffolds to create functional molecules. The availability of this compound as a chemical reagent suggests its use as a starting material or intermediate in synthetic chemistry. echemi.comcymitquimica.com

Table 2: Research Focus on Pyridyl-Substituted Amino Esters

| Research Area | Objective | Key Findings/Challenges |

| Asymmetric Synthesis | To develop methods for producing single enantiomers of β-pyridyl-β-amino esters. | Conjugate addition methods are effective but can show substrate-dependent selectivity, especially for 2-pyridyl isomers. rsc.org |

| Functional Molecule Design | To create novel molecules with specific properties by incorporating the pyridyl amino ester scaffold. | Related pyridyl α-amino acids have been developed as conformationally sensitive fluorophores. nih.gov |

| Building Block Utility | To use these compounds as intermediates in the synthesis of larger, more complex target molecules. | The structural motif is present in complex natural products, indicating its potential value in total synthesis. rsc.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

methyl 3-amino-3-pyridin-2-ylpropanoate |

InChI |

InChI=1S/C9H12N2O2/c1-13-9(12)6-7(10)8-4-2-3-5-11-8/h2-5,7H,6,10H2,1H3 |

InChI Key |

RDWYWFGIODKUFS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=N1)N |

Origin of Product |

United States |

Chemical Transformations and Reactivity of Methyl 3 Amino 3 Pyridin 2 Yl Propanoate

Reactions Involving the β-Amino Group

The presence of a primary amino group at the β-position to the ester confers nucleophilic character to the molecule, enabling a variety of substitution and addition reactions at the nitrogen atom.

Acylation and Amidation Reactions

The β-amino group of methyl 3-amino-3-(pyridin-2-yl)propanoate readily undergoes acylation with various acylating agents such as acid chlorides and anhydrides to form the corresponding amides. For instance, reaction with acetic anhydride (B1165640) in the presence of a base or under neutral conditions can yield N-acetylated derivatives. These reactions are typically carried out in aprotic solvents. The pyridyl nitrogen is generally less reactive towards acylation under these conditions compared to the exocyclic amino group.

Similarly, amidation reactions can be performed by coupling the amino group with carboxylic acids using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). These reactions provide access to a wide array of amide derivatives with diverse functionalities.

Table 1: Representative Acylation and Amidation Reactions

| Acylating/Amidation Reagent | Product |

| Acetic Anhydride | Methyl 3-acetamido-3-(pyridin-2-yl)propanoate |

| Benzoyl Chloride | Methyl 3-(benzamido)-3-(pyridin-2-yl)propanoate |

| Carboxylic Acid + Coupling Agent | Methyl 3-(N-acylamino)-3-(pyridin-2-yl)propanoate |

Alkylation and Arylation of the Amine Nitrogen

The nitrogen atom of the β-amino group can be alkylated using alkyl halides or other alkylating agents. The reaction typically proceeds via a nucleophilic substitution mechanism. The degree of alkylation (mono- or di-alkylation) can often be controlled by the stoichiometry of the reactants and the reaction conditions. The pyridine (B92270) nitrogen can also compete for alkylation, leading to the formation of pyridinium (B92312) salts, especially with more reactive alkylating agents.

N-arylation of the amino group can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides or triflates as the coupling partners. These reactions provide a direct route to N-aryl-β-amino ester derivatives.

Table 2: Examples of N-Alkylation and N-Arylation

| Reagent | Reaction Type | Product |

| Methyl Iodide | N-Alkylation | Methyl 3-(methylamino)-3-(pyridin-2-yl)propanoate |

| Benzyl (B1604629) Bromide | N-Alkylation | Methyl 3-(benzylamino)-3-(pyridin-2-yl)propanoate |

| Aryl Halide + Pd catalyst | N-Arylation | Methyl 3-(arylamino)-3-(pyridin-2-yl)propanoate |

Formation of Heterocyclic Systems from the Amino Functionality

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems. The amino group, in conjunction with the ester moiety or with external reagents, can participate in cyclization reactions.

A notable example is the Biginelli reaction or related cyclocondensations. Reaction of the β-amino ester with a β-dicarbonyl compound, such as ethyl acetoacetate, and an aldehyde can lead to the formation of dihydropyrimidinone derivatives. These multicomponent reactions are often catalyzed by an acid and provide a convergent approach to complex heterocyclic scaffolds. The reaction involves the initial formation of an N-acylimine or an enamine intermediate, which then undergoes cyclization and dehydration to afford the final heterocyclic product.

Reactions Involving the Methyl Ester Moiety

The methyl ester group of the title compound is susceptible to nucleophilic attack at the carbonyl carbon, leading to hydrolysis, transesterification, and other related transformations.

Hydrolysis to Carboxylic Acids

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-amino-3-(pyridin-2-yl)propanoic acid, under either acidic or basic conditions. researchgate.netorganic-chemistry.org

Acid-catalyzed hydrolysis: This is typically carried out by heating the ester in the presence of an aqueous mineral acid, such as hydrochloric acid or sulfuric acid. The reaction is reversible, and the use of a large excess of water drives the equilibrium towards the formation of the carboxylic acid. researchgate.netorganic-chemistry.org

Base-promoted hydrolysis (saponification): This is an irreversible process carried out by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction yields the carboxylate salt, which upon acidification, provides the free carboxylic acid. researchgate.netorganic-chemistry.org

Table 3: Conditions for the Hydrolysis of the Methyl Ester

| Conditions | Product |

| Aqueous HCl, heat | 3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride |

| 1. NaOH (aq), heat; 2. H3O+ | 3-Amino-3-(pyridin-2-yl)propanoic acid |

Transesterification Reactions

Transesterification involves the conversion of the methyl ester to another ester by reaction with an alcohol in the presence of a catalyst. This reaction is typically catalyzed by either an acid or a base. The equilibrium can be shifted towards the desired product by using a large excess of the reactant alcohol or by removing the methanol (B129727) formed during the reaction.

Enzyme-catalyzed transesterification, often employing lipases, offers a milder and more selective alternative to chemical methods. These biocatalytic transformations are typically carried out in organic solvents and can proceed with high efficiency under gentle conditions.

Amide Formation via Ester Coupling

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution, most notably aminolysis, to form corresponding amides. This transformation is a cornerstone of synthetic chemistry, as the resulting amide bond is a key structural motif in numerous biologically active molecules and materials. nih.gov The reaction involves the direct displacement of the methoxy (B1213986) group by an amine.

The direct aminolysis of esters is a highly desirable approach for amide bond formation. nih.gov Various methods have been developed to facilitate this conversion, which can be sluggish without activation. Common strategies include:

Catalyst-Free Methods: The reaction of esters with highly reactive amine equivalents, such as alkali metal amidoboranes (e.g., NaNH₂BH₃), can proceed rapidly at room temperature to produce primary amides in high yields. nih.gov This method is chemoselective and tolerates a wide range of functional groups. nih.gov

Enzymatic Catalysis: Lipases can serve as efficient biocatalysts for the aminolysis of esters under mild conditions. acs.org These enzymatic reactions can be highly selective and are often performed in organic solvents with minimal water content. acs.org

Use of Coupling Reagents: While more common for coupling carboxylic acids and amines, certain activating agents can promote the conversion of esters to amides. nih.gov

The versatility of this reaction allows for the synthesis of a wide array of primary, secondary, and tertiary amides by selecting the appropriate amine nucleophile. The general conditions and outcomes for such transformations are summarized in the table below.

| Amine Type | Reagent/Catalyst | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| Primary Amine (e.g., Benzylamine) | Sodium Amidoborane (NaNH₂BH₃) | THF | Room Temp. | >90% | nih.gov |

| Secondary Amine (e.g., Piperidine) | Sodium Methylamidoborane (NaNHMeBH₃) | THF | Room Temp. | High | nih.gov |

| Primary Amine (e.g., 1-Phenylethylamine) | Lipase (e.g., SpL) | n-Hexane | 30-50°C | >95% | acs.org |

| Ammonia | Ammonia Solution | - | - | Convenient |

Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This electronic nature profoundly influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is strongly deactivated towards electrophilic attack compared to benzene. quimicaorganica.orgyoutube.com The nitrogen atom withdraws electron density from the ring, making it less nucleophilic. youtube.com Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, creating a pyridinium ion which further deactivates the ring. youtube.com Electrophilic substitution, when forced under harsh conditions, occurs preferentially at the C-3 (meta) position. quimicaorganica.orgaklectures.com Attack at the C-2 (ortho) or C-4 (para) positions would result in an unstable resonance intermediate where the positive charge is placed on the electronegative nitrogen atom. quimicaorganica.orgaklectures.com

One strategy to enhance the reactivity of pyridine towards electrophiles is through the formation of a pyridine N-oxide. The N-oxide group is electron-donating, activating the ring for electrophilic attack, particularly at the C-4 position. wikipedia.org The N-oxide can later be removed by reduction. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): In contrast to its inertness towards electrophiles, the pyridine ring is activated for nucleophilic attack, particularly at the C-2 and C-4 positions. wikipedia.orgstackexchange.comechemi.com These positions are electron-deficient, and attack by a nucleophile generates a resonance-stabilized anionic intermediate (a Meisenheimer complex) where the negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.comechemi.com This stabilization is not possible for attack at the C-3 position. stackexchange.comechemi.com

A classic example is the Chichibabin reaction, where pyridine reacts with sodium amide to yield 2-aminopyridine (B139424), demonstrating the high reactivity of the C-2 position towards strong nucleophiles. wikipedia.orgyoutube.com For a substrate like this compound, the C-6 position would be similarly activated towards nucleophilic attack, provided a suitable leaving group is present.

Oxidation: The nitrogen atom of the pyridine ring is susceptible to oxidation, typically yielding a pyridine N-oxide. scripps.edu This transformation can be achieved using various oxidizing agents, such as peroxy acids. The formation of the N-oxide significantly alters the electronic properties of the ring, making it more amenable to certain substitution reactions. wikipedia.org More advanced oxidative dearomatization strategies can provide direct entry to functionalized dihydropyridine (B1217469) derivatives, such as cis-diols and epoxides. nih.gov

Reduction: The pyridine ring can be fully reduced to a piperidine (B6355638) ring through catalytic hydrogenation. researchgate.net This transformation is a valuable method for converting flat, aromatic structures into saturated, three-dimensional scaffolds. Common heterogeneous catalysts for this purpose include platinum(IV) oxide (PtO₂), rhodium on carbon, and palladium on carbon, often requiring elevated pressures of hydrogen gas and acidic conditions. researchgate.net Ruthenium-based homogeneous catalysts have also been developed for the efficient and enantioselective hydrogenation of certain substituted pyridines. acs.org

The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring allows it to function as an effective Lewis base, or ligand, in coordination complexes with a wide variety of transition metals. wikipedia.org This coordinating ability is a fundamental aspect of pyridine chemistry, influencing catalysis, materials science, and bioinorganic chemistry. nih.govnih.gov

Pyridine and its derivatives form stable complexes with metals such as iron, ruthenium, palladium, copper, nickel, and cobalt. nih.govnih.govnih.govmdpi.com The geometry of these complexes can be varied, including octahedral and tetrahedral arrangements. wikipedia.org In the context of this compound, the pyridine nitrogen can act as a coordination site, potentially in conjunction with the amino or ester functionalities to form a chelating ligand. The formation of such metal complexes can modulate the reactivity of the organic scaffold, for instance, by altering the electronic properties of the pyridine ring or by bringing the substrate into proximity with a catalytically active metal center. nih.gov

Application As a Synthetic Intermediate and Chiral Building Block

Synthesis of Complex Organic Molecules

Precursors to β-Lactam Structures

While direct literature specifically detailing the use of Methyl 3-amino-3-(pyridin-2-yl)propanoate as a direct precursor for β-lactam structures is not extensively available, β-amino acids and their esters are fundamental starting materials for the synthesis of β-lactams, which are core structures in many antibiotic drugs. The general synthetic route to β-lactams often involves the cyclization of β-amino acids or their derivatives. The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is a prominent method for β-lactam formation. In this context, the amino group of a β-amino ester can be converted into an imine, which then reacts with a ketene to yield the β-lactam ring. The presence of the pyridyl group in this compound could influence the reactivity and stereoselectivity of such reactions, offering a pathway to novel β-lactam analogues.

Intermediates for Polycyclic Nitrogen Heterocycles

The pyridine (B92270) ring and the amino acid framework of this compound make it a suitable intermediate for the synthesis of polycyclic nitrogen heterocycles. These structural motifs are prevalent in many biologically active natural products and pharmaceutical agents. Various synthetic strategies can be employed to construct fused ring systems using this compound as a starting material. For instance, the amino group can participate in condensation reactions with dicarbonyl compounds or their equivalents to form new heterocyclic rings fused to the pyridine core. Additionally, the ester functionality can be manipulated to introduce other reactive groups, facilitating further cyclization reactions. The synthesis of such complex heterocyclic systems is a significant area of research in medicinal chemistry.

Development of Modified Amino Acid Derivatives

This compound is an excellent starting material for the preparation of various modified amino acid derivatives, which are of great interest in the development of peptidomimetics and other biologically active molecules.

Synthesis of N-Protected Pyridyl β-Amino Acids and Esters

The amino group of this compound can be readily protected with various protecting groups, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), to yield N-protected pyridyl β-amino esters. These protected derivatives are crucial intermediates in peptide synthesis and the construction of more complex molecules. The choice of protecting group is critical as it influences the reactivity of the amino acid and its compatibility with different reaction conditions. The synthesis of these N-protected derivatives allows for the selective modification of other parts of the molecule, such as the ester group or the pyridine ring.

| Protecting Group | Abbreviation | Typical Reagents for Introduction |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O |

| Benzyloxycarbonyl | Cbz | Benzyl (B1604629) chloroformate |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | 9-Fluorenylmethyl chloroformate |

Incorporation into Oligomers and Peptidomimetics

N-protected pyridyl β-amino acids derived from this compound can be incorporated into oligomers and peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved properties, such as enhanced stability towards enzymatic degradation. The incorporation of unnatural amino acids like the pyridyl-β-amino acid can induce specific secondary structures in peptides and can also serve as a scaffold for the attachment of other functional groups. The pyridine moiety can act as a hydrogen bond acceptor and can participate in π-π stacking interactions, which can influence the conformation and biological activity of the resulting peptidomimetic.

Contribution to Chiral Pool Syntheses

Chiral pool synthesis is a strategy in asymmetric synthesis that utilizes readily available chiral molecules from natural sources as starting materials. While this compound itself is not a natural product, its chiral variants can be synthesized and used as building blocks in the construction of enantiomerically pure complex molecules. Asymmetric synthesis methods can be employed to prepare enantiomerically enriched forms of this compound. Once obtained in a chiral form, the stereocenter can be transferred to the target molecule, thus controlling its stereochemistry. The use of such chiral building blocks is a powerful tool in the synthesis of pharmaceuticals and other biologically active compounds where specific stereoisomers are required for activity.

Utilization in Asymmetric Synthesis of Diverse Scaffolds

Chiral β-amino esters are fundamental building blocks in the synthesis of a variety of complex molecules, including peptides, alkaloids, and other biologically active compounds. The presence of both an amino group and an ester functionality, combined with a stereogenic center, allows for numerous chemical transformations. The pyridyl group in this compound introduces a heterocyclic element that can influence the molecule's reactivity and its potential to be incorporated into more complex heterocyclic systems.

In principle, this compound could serve as a precursor for the synthesis of various chiral scaffolds. For instance, the amino group can be acylated or alkylated, and the ester can be hydrolyzed, reduced, or converted to other functional groups. These transformations would allow for its incorporation into larger molecules. However, specific examples of its use in the diastereoselective or enantioselective synthesis of diverse molecular scaffolds are not well-documented in scientific literature. The asymmetric synthesis of related β-pyridyl-β-amino acid derivatives has been reported, typically involving the conjugate addition of a chiral lithium amide to a pyridyl-substituted α,β-unsaturated ester. This suggests a potential synthetic route to the title compound, but its subsequent use as a chiral building block in further asymmetric transformations is not extensively detailed.

Table 1: Potential Asymmetric Transformations of this compound

| Functional Group | Potential Reaction | Resulting Scaffold |

| Amino Group | N-Acylation with a chiral acid | Diastereomeric amides |

| Amino Group | Reductive amination with a chiral aldehyde | Chiral secondary amines |

| Ester Group | Reduction to an alcohol | Chiral amino alcohols |

| Ester Group | Reaction with an organometallic reagent | Chiral amino ketones |

| Pyridine Ring | N-Oxidation or C-H functionalization | Modified heterocyclic scaffolds |

This table represents theoretical applications based on the known reactivity of β-amino esters and pyridines, as specific literature examples for this compound are not available.

Ligand Scaffolds for Catalysis

The combination of a pyridine nitrogen and an amino group in this compound makes it a potential candidate for the synthesis of chiral ligands for asymmetric catalysis. The pyridine ring can coordinate to a metal center, while the amino group and the ester (or its derivatives) can provide additional coordination sites, forming a multidentate chiral ligand. Such ligands are crucial for controlling the stereochemical outcome of metal-catalyzed reactions.

The development of chiral pyridine-containing ligands is an active area of research. These ligands have been successfully employed in a variety of asymmetric transformations, including hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The synthetic strategy to convert a simple chiral molecule like this compound into a more complex ligand would typically involve modification of the amino and ester groups to introduce phosphine, oxazoline, or other coordinating moieties.

Despite this potential, there is a lack of specific published research demonstrating the synthesis of catalytic ligands derived from this compound and their subsequent application in asymmetric catalysis. While the general principles of chiral ligand design support its viability as a precursor, the scientific community has not, to date, published detailed studies on this specific application.

Table 2: Hypothetical Ligand Types Derived from this compound

| Ligand Class | Required Modifications | Potential Catalytic Applications |

| P,N Ligands | Conversion of the ester to a phosphine-containing group | Asymmetric hydrogenation, cross-coupling |

| N,N Ligands | Modification of the amino and/or ester group to another nitrogen-containing coordinating group | Asymmetric allylic alkylation, cyclopropanation |

| N,O Ligands | Reduction of the ester to an alcohol | Asymmetric transfer hydrogenation |

This table is illustrative of the types of ligands that could theoretically be synthesized from the title compound, based on established principles of ligand design. Specific examples are not available in the reviewed literature.

Structural Characterization and Computational Studies

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of a compound. The following sections outline the expected spectroscopic signatures for Methyl 3-amino-3-(pyridin-2-yl)propanoate based on the analysis of its isomers and related molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide crucial information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the pyridine (B92270) ring, the methoxy (B1213986) group, and the propanoate backbone. The protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The methoxy group would present as a singlet, likely around δ 3.6-3.8 ppm. The protons on the propanoate chain, specifically the CH and CH₂ groups, would exhibit characteristic splitting patterns depending on their coupling with neighboring protons. For the isomeric compound, (R)-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride (B599025), the proton signals are well documented and provide a basis for predicting the spectrum of the target molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 170-175 ppm. The carbons of the pyridine ring would appear in the aromatic region (δ 120-150 ppm), and the methoxy carbon would be found further upfield (around δ 50-55 ppm).

A theoretical study on various pyridine derivatives suggests that the positions of the carbon signals in the pyridine ring are sensitive to the nature and position of the substituents. nih.gov Computational predictions of the NMR spectra for this compound could provide more precise expected chemical shifts. researchgate.net

Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from its isomer, (R)-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride nih.gov, and general principles of NMR spectroscopy.

| Atom | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Pyridine-H | 7.0 - 8.5 | 120 - 150 |

| CH (propanoate) | ~4.5 | ~55 |

| CH₂ (propanoate) | ~2.8 | ~40 |

| OCH₃ | 3.6 - 3.8 | 50 - 55 |

| C=O | - | 170 - 175 |

Note: The exact chemical shifts can be influenced by the solvent and other experimental conditions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups. A strong absorption band is expected around 1735 cm⁻¹ corresponding to the C=O stretching of the ester group. The N-H stretching of the amino group would likely appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-N stretching and N-H bending vibrations would be observed in the 1000-1350 cm⁻¹ and 1560-1640 cm⁻¹ regions, respectively. Aromatic C-H stretching and C=C and C=N stretching vibrations from the pyridine ring would also be present. researchgate.net

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) would confirm the molecular formula (C₉H₁₂N₂O₂), corresponding to a molecular weight of 180.20 g/mol . sigmaaldrich.com The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) or the carbomethoxy group (-COOCH₃), as well as fragmentation of the pyridine ring.

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not available in the searched literature, the crystal structure of a related compound, Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate, has been determined. researchgate.net This structure reveals details about the bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. It is plausible that this compound would also exhibit intermolecular hydrogen bonding involving the amino group and the ester carbonyl group in the solid state. A computational study on Methyl-3-aminothiophene-2-carboxylate, another related heterocyclic amino ester, also highlights the importance of hydrogen bonding in its crystal packing. mdpi.com

Conformational Analysis and Stereochemical Assignment

The presence of a chiral center at the C3 position of the propanoate chain means that this compound can exist as a pair of enantiomers.

When synthesized, chiral compounds are often produced as a mixture of stereoisomers. Determining the diastereomeric and enantiomeric excess is crucial for understanding the stereoselectivity of a reaction.

Diastereomeric Excess (de): If a second chiral center were introduced into the molecule, diastereomers would be formed. The ratio of these diastereomers could be determined by techniques such as NMR spectroscopy, where the different spatial arrangements of the atoms would lead to distinct chemical shifts for certain nuclei. nih.gov

Enantiomeric Excess (ee): The enantiomeric excess of a chiral compound can be determined using several methods:

Chiral High-Performance Liquid Chromatography (HPLC): This is a common method where the enantiomers are separated on a chiral stationary phase. sigmaaldrich.comnih.govnih.govankara.edu.tr

NMR Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents: These agents interact differently with the two enantiomers, leading to the separation of their signals in the NMR spectrum, allowing for quantification. acs.orgrug.nlacs.org

Gas Chromatography (GC) on a Chiral Column: Similar to chiral HPLC, this method separates the enantiomers in the gas phase.

The conformation of this compound in solution is influenced by a variety of factors, including steric hindrance, electronic effects, and intramolecular hydrogen bonding. The rotational freedom around the single bonds in the propanoate backbone allows the molecule to adopt various conformations. nih.govnih.gov

Solution NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the proximity of different protons in the molecule, providing insights into the preferred solution-state conformation. nih.govcase.eduh1.coacs.orgnih.gov Computational modeling can also be employed to predict the most stable conformations and the energy barriers between them. nih.govnih.gov For β-amino esters, the conformation is often a balance between minimizing steric interactions and maximizing favorable interactions like intramolecular hydrogen bonds. rsc.org

Theoretical and Computational Chemistry Investigations

Computational chemistry provides a powerful lens through which the properties and reactivity of molecules can be understood at an atomic level. For a molecule like this compound, a comprehensive theoretical study would be essential to complement experimental findings and to predict its behavior in various chemical environments. Such an investigation would typically involve a multi-faceted approach, including Density Functional Theory (DFT) for electronic structure analysis, studies of reaction pathways, and Molecular Dynamics (MD) simulations to understand its behavior over time.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations could provide a wealth of information about the fundamental electronic properties of this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.

A detailed HOMO-LUMO analysis for this compound would reveal the distribution of these orbitals across the molecule. It would be anticipated that the HOMO would be localized on the electron-rich regions, such as the amino group and the pyridine ring, while the LUMO might be distributed over the electron-withdrawing ester group. The analysis of intramolecular charge transfer (ICT) upon electronic excitation could also be performed, providing insights into the molecule's photophysical properties.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is for illustrative purposes. Specific computational data for this compound is not available in the cited literature.

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. Using DFT methods, researchers can calculate the geometry of this compound that corresponds to a minimum on the potential energy surface. This provides precise information on bond lengths, bond angles, and dihedral angles. Verifying that the optimized structure is a true energy minimum is typically done by performing a vibrational frequency analysis; the absence of imaginary frequencies confirms a stable conformation.

Table 2: Predicted Bond Lengths and Angles for Optimized Geometry of this compound

| Parameter | Value |

|---|---|

| C-N (amino) Bond Length (Å) | Data not available |

| C=O (ester) Bond Length (Å) | Data not available |

| Pyridine C-N-C Bond Angle (°) | Data not available |

Note: This table is for illustrative purposes. Specific computational data for this compound is not available in the cited literature.

Theoretical studies are invaluable for elucidating the mechanisms of chemical reactions. For this compound, computational methods could be employed to investigate its synthesis or its reactivity in various transformations. This would involve mapping the potential energy surface of the reaction, identifying the transition state structures, and calculating the activation energies. Such studies would provide a detailed, step-by-step understanding of how the reaction proceeds, which can be difficult to obtain through experimental means alone. However, specific studies on the reaction mechanisms involving this particular compound are not currently available in the literature.

While DFT calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations could be used to study its conformational flexibility, its interactions with solvent molecules, and its behavior in a biological environment, such as near a protein binding site. This would provide a more realistic representation of the molecule's behavior in solution or in a complex system. As with the other computational aspects, specific MD simulation data for this compound has not been reported in the available literature.

Advanced Academic Research Perspectives

Development of Pyridyl β-Amino Esters as Photophysical Probes

The incorporation of a pyridine (B92270) ring into β-amino ester frameworks offers a promising strategy for creating novel fluorophores. The pyridine moiety can participate in intramolecular charge transfer (ICT) processes, which are sensitive to the local environment, making these molecules potential candidates for use as photophysical probes.

The fluorescence of molecules containing a pyridine ring is often highly dependent on the solvent environment. This phenomenon, known as solvatochromism, arises from changes in the electronic distribution of the molecule's excited state in response to the polarity of the surrounding solvent molecules.

For instance, studies on related pyridyl-containing compounds have demonstrated significant shifts in their emission spectra with varying solvent polarity. acs.org Compounds with pyridyl residues can exhibit a notable reduction in fluorescence quantum yields and lifetimes in protic, hydroxylic solvents like alcohols. nih.gov This quenching effect is often attributed to the formation of hydrogen bonds between the hydroxyl group of the solvent and the nitrogen atom of the pyridine ring. nih.gov This interaction in the excited state can promote non-radiative decay pathways, diminishing the fluorescence intensity. nih.gov

In a study of novel β-pyridyl α-amino acids, which share structural similarities with β-amino esters, researchers found strong evidence of twisted intramolecular charge transfer (TICT) states. nih.govacs.org The emission properties were highly sensitive to the solvent, a characteristic feature of TICT fluorophores. As solvent polarity increases, the charge-separated TICT state is stabilized, leading to a red shift (a shift to longer wavelengths) in the fluorescence emission. nih.gov This solvent-dependent behavior is a key property for developing probes that can report on the polarity of their microenvironment.

The following table summarizes the solvatochromic effects on a representative pyridyl amino acid fluorophore, highlighting the shift in emission wavelength with solvent polarity.

| Solvent | Dielectric Constant (ε) | Emission Maximum (λem, nm) |

| Toluene | 2.4 | 385 |

| Dichloromethane | 8.9 | 439 |

| Acetonitrile | 37.5 | 486 |

| Methanol (B129727) | 32.7 | 445 |

Data compiled from studies on analogous β-pyridyl α-amino acid systems. nih.govacs.org

Molecules that can adopt different spatial arrangements (conformations), such as twisted and planar states, can function as fluorescent molecular rotors. nih.govacs.org The fluorescence of these probes is sensitive to factors that restrict molecular motion, such as the viscosity of the medium. In low-viscosity environments, the molecule can freely rotate and often relaxes from the excited state through non-radiative pathways, resulting in weak fluorescence. In high-viscosity environments, this rotation is hindered, forcing the molecule into a more planar conformation that deactivates the non-radiative pathways and enhances fluorescence emission. nih.govacs.org

Researchers have designed unnatural amino acids with π-deficient pyridine side chains and multiple rotation sites to act as conformationally sensitive fluorophores. acs.org A key finding was the development of a pyridyl-containing amino acid that exhibited viscosity-sensitive fluorescence. nih.gov In a solvent of low viscosity, the molecule displayed strong TICT emission, but as the viscosity was increased (by adding ethylene (B1197577) glycol), the emission from the locally excited (more planar) state became dominant, demonstrating that the fluorescence output could be controlled by the conformation of the triaryl fluorophore. nih.govacs.org This principle is foundational for creating probes to measure intracellular viscosity or to monitor processes involving changes in protein or membrane conformation. nih.gov

Role in Supramolecular Chemistry

The pyridine nitrogen atom in compounds like Methyl 3-amino-3-(pyridin-2-yl)propanoate provides a site for hydrogen bonding and metal coordination, making these molecules excellent building blocks for supramolecular chemistry. This field focuses on creating large, ordered structures through non-covalent interactions. mdpi.comrsc.org

Self-assembly is the spontaneous organization of molecules into stable, well-defined structures driven by non-covalent interactions. nih.gov For pyridyl-containing molecules, these interactions include hydrogen bonding, π-π stacking, and metal-ligand coordination. mdpi.comresearchgate.net

Hydrogen Bonding: The pyridine nitrogen is a hydrogen bond acceptor, while the amino group can act as a hydrogen bond donor. This dual functionality allows for the formation of extensive hydrogen-bonded networks, which are crucial for the assembly of complex architectures.

π-π Stacking: The aromatic pyridine ring can interact with other aromatic systems through π-π stacking, contributing to the stability of the assembled structure. mdpi.com

Metal Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate with metal ions. This interaction is a powerful tool for directing the self-assembly of peptides and other molecules into specific nanostructures, such as spheres, fibers, or cages. doi.org For example, peptides incorporating pyridine alanine (B10760859) have been shown to self-assemble into distinct structures upon coordination with ions like Pt²⁺ or Cd²⁺. doi.org

These non-covalent forces can be engineered to control the formation of supramolecular materials with desired properties and functions. rsc.org

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. acs.org The specific recognition between host and guest is driven by the same non-covalent interactions that govern self-assembly. While specific host-guest applications for this compound have not been detailed, the structural motifs present in pyridyl β-amino esters make them suitable candidates for such roles.

They could potentially act as guests, with the pyridyl group binding within the hydrophobic cavity of macrocyclic hosts like cyclodextrins or calixarenes. acs.orgnih.gov Conversely, polymers or assemblies built from these esters could create cavities capable of hosting smaller molecules. For example, cyclodextrin-containing polymers have been used to form nano-assemblies that can encapsulate hydrophobic drug molecules via host-guest interactions. nih.gov Similarly, hydrogen-bonded amide macrocycles have been used as hosts for the chiroptical sensing of amino acid ester guests. mdpi.com

Future Directions in Pyridyl β-Amino Ester Chemistry

The versatility of the β-amino ester scaffold, combined with the functional properties of the pyridine ring, opens up numerous avenues for future research and application.

A significant area of development is in advanced materials science. The dynamic nature of the β-amino ester linkage is being exploited to create Covalent Adaptable Networks (CANs). nih.gov These materials can be reprocessed and recycled, and research is focused on combining β-amino ester chemistry with other dynamic chemistries to create novel materials with tunable properties. rsc.org

In the biomedical field, the broader class of poly(β-amino esters) (PBAEs) is a major focus for the future. nih.govresolvemass.ca These biodegradable and pH-responsive polymers are being extensively investigated as non-viral vectors for gene delivery and as carriers for targeted drug delivery. resolvemass.ca The incorporation of functional groups like pyridine into PBAE backbones could impart new capabilities, such as metal chelation or specific targeting. Future work will likely focus on creating libraries of functionalized PBAEs for high-throughput screening in tissue engineering and therapeutic applications. nih.gov

Furthermore, the unique properties of pyridylalanine derivatives are enhancing their use in peptide synthesis to create peptides with improved stability, bioavailability, and novel functionalities, such as catalytic activity or the ability to act as diagnostic probes. nbinno.com This suggests a promising future for pyridyl β-amino esters as components in the design of next-generation peptidomimetics and bioactive molecules. nbinno.comresearchgate.net

Expanding the Scope of Stereoselective Synthetic Methodologies

The stereoselective synthesis of chiral β-amino acids and their derivatives, including this compound, is a significant focus in organic chemistry due to their prevalence in biologically active compounds and their utility as chiral building blocks. The primary route to enantiomerically enriched β-amino esters is the asymmetric aza-Michael addition, which involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester. nih.gov

Recent research has concentrated on the development of novel chiral catalysts, including both metal-based and organocatalytic systems, to achieve high yields and stereoselectivity. While specific examples detailing the synthesis of this compound are not extensively documented, the principles can be extrapolated from reactions with similar substrates. For instance, the asymmetric aza-Michael reaction of amines and amides is a powerful tool for forming new C-N bonds. nih.gov

Organocatalysis: Chiral organocatalysts, such as cinchona alkaloids, squaramides, and chiral amines, have been effectively employed in asymmetric aza-Michael reactions. nih.gov These catalysts operate through non-covalent interactions, such as hydrogen bonding, to activate the substrates and control the stereochemical outcome. The use of bifunctional catalysts, which can activate both the nucleophile and the electrophile simultaneously, has shown particular promise in achieving high enantioselectivity.

Metal Catalysis: Chiral metal complexes are also potent catalysts for this transformation. Transition metals can coordinate with the substrates, thereby influencing the trajectory of the nucleophilic attack and inducing stereoselectivity. While various metal catalysts have been explored for the synthesis of β-amino acid derivatives, the development of efficient and selective catalysts for substrates bearing a pyridin-2-yl group remains an active area of research.

A hypothetical stereoselective synthesis of this compound could involve the reaction of 2-aminopyridine (B139424) with methyl crotonate in the presence of a chiral catalyst. The choice of catalyst, solvent, and reaction conditions would be crucial in controlling the enantioselectivity and diastereoselectivity of the product.

Exploration of Novel Reactivity Patterns

The unique structural features of this compound, namely the presence of a primary amine, a methyl ester, and a pyridine ring, offer a rich landscape for exploring novel reactivity patterns. The interplay between these functional groups can lead to the development of new synthetic methodologies and the construction of complex molecular architectures.

Derivatization and Functionalization: The primary amino group is a key site for derivatization. It can readily react with a variety of electrophiles to introduce new functionalities. For instance, acylation, alkylation, and arylation of the amino group can lead to a diverse range of derivatives with potentially interesting chemical and biological properties. Furthermore, the pyridine nitrogen can be quaternized or oxidized to introduce additional points of modification.

Cyclization Reactions: The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. Intramolecular cyclization reactions can be designed to form new rings, leading to the construction of polycyclic systems. For example, intramolecular amidation between the amino group and the ester could potentially lead to the formation of a β-lactam ring, a structural motif present in many important antibiotics. nih.gov Additionally, the pyridine ring can participate in cycloaddition reactions, further expanding the synthetic utility of this compound. The reaction of β-enamino esters with various reagents can lead to the synthesis of pyridinone and pyrazolone (B3327878) derivatives. mdpi.com

Radical Reactions: The exploration of the reactivity of this compound in radical reactions could unveil new synthetic pathways. The pyridine ring can influence the stability of adjacent radicals, potentially enabling novel carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, a pyridine-boryl radical could catalyze cycloaddition reactions. chemrxiv.org

Integration into Advanced Materials Science (Focus on Chemical Properties, not applications)

The chemical properties of this compound, particularly its ability to act as a ligand and a monomer, suggest its potential for integration into advanced materials science. The focus here is on the fundamental chemical characteristics that would underpin such applications, rather than the applications themselves.

Coordination Chemistry and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the amino group of this compound can act as coordination sites for metal ions. This chelating ability makes it a promising ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.comrsc.orgresearchgate.netuab.catnih.gov The specific coordination geometry and electronic properties of the resulting metal complexes would be dictated by the nature of the metal ion and the stoichiometry of the reaction. The formation of such extended structures could lead to materials with interesting porous, catalytic, or photophysical properties. The amino group can also serve as a functional site within the framework for post-synthetic modification. rsc.org

Polymer Chemistry: this compound can be envisioned as a functional monomer for the synthesis of novel polymers. The primary amino group allows for its incorporation into polymer chains through various polymerization techniques. For example, it could be used in step-growth polymerization with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The resulting polymers would possess pendant pyridin-2-yl and methyl ester groups, which could impart specific properties to the material, such as metal-coordinating capabilities or sites for further chemical modification. The presence of the pyridine moiety could also influence the thermal and electronic properties of the polymer. mdpi.com

Q & A

Q. Which computational methods predict the compound’s reactivity and interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.